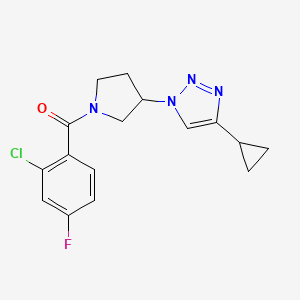

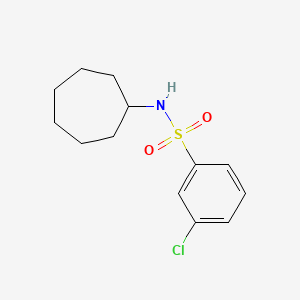

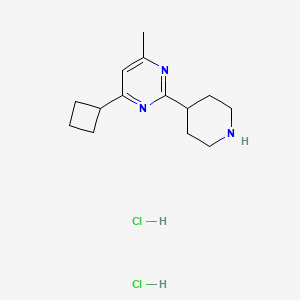

1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has attracted a lot of attention in recent years due to its potential as a drug candidate. This compound belongs to the quinazoline family and has been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Elucidation

- Quinazoline derivatives are subject to structural elucidation and regioselective alkylation studies. For instance, 2-phenyl-3H-pyridazino[6,1-b]quinazoline-3,10(5H)-dione has been analyzed for its tautomeric structures, spectral behavior, and chemical reactivity under different conditions, leading to the discovery of O-alkyl and N-alkyl derivatives and hydrolytic ring-opening products (Csányi et al., 2002).

Catalytic Applications and Reaction Mechanisms

- Novel synthetic routes for quinazoline derivatives are explored for their potential in green chemistry and catalysis. For example, selenium-catalyzed carbonylation of o-nitrobenzamides has provided a metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones, indicating a sustainable approach to synthesizing bioactive compounds (Wu & Yu, 2010).

Herbicidal Activity

- The triketone-containing quinazoline-2,4-dione motif has been evaluated for its herbicidal activity, showing promising results against a broad spectrum of weeds. This suggests its potential for agricultural applications, particularly in developing novel herbicides with excellent crop selectivity (Wang et al., 2014).

Pharmacological Potential

- Quinazoline derivatives exhibit a range of pharmacological properties, making them subjects of intense research for drug discovery. Their synthesis and bioevaluation have led to the identification of compounds with significant cytotoxic activity against various cancer cell lines, underscoring their potential in chemotherapeutic applications (Deady et al., 2003).

Advanced Materials and Organic Electronics

- Quinazoline derivatives are also explored for their applications in organic electronics, serving as electron-transport materials. Their structural and electronic properties make them suitable for use in organic light-emitting devices (OLEDs), indicating their role in the development of next-generation electronic materials (Huang et al., 2006).

properties

IUPAC Name |

3-(4-methylphenyl)-1-phenacylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-16-11-13-18(14-12-16)25-22(27)19-9-5-6-10-20(19)24(23(25)28)15-21(26)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIQAIONXLNSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)